![molecular formula C11H8F2O3 B11792935 Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate](/img/structure/B11792935.png)
Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate typically involves the reaction of 5,6-difluorobenzofuran with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group or the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate is structurally related to other benzofuran derivatives that have shown potential as anticancer agents. Studies indicate that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation, such as GSK-3β, which is overexpressed in various cancers including pancreatic cancer . The difluoro substitution may enhance the potency of these compounds by improving their interaction with biological targets.
-
Antimicrobial Properties :
- Research into benzofuran derivatives suggests that this compound may exhibit antimicrobial activity. Compounds within this class have been investigated for their effectiveness against bacteria and fungi, indicating a potential role in treating infections.
-
Drug Development :
- The compound serves as a precursor for synthesizing other biologically active molecules. Its unique structure allows for modifications that can lead to the development of new therapeutic agents with enhanced efficacy and selectivity against specific targets.
Material Science Applications
This compound may also find applications in material science due to its chemical properties. The compound can be utilized in the synthesis of advanced materials with specific electronic or optical characteristics, leveraging its unique functional groups for creating novel polymeric materials or coatings.
Case Study 1: Anticancer Activity
A study evaluated various benzofuran derivatives, including this compound, for their effectiveness as GSK-3β inhibitors. Results indicated that certain derivatives demonstrated significant antiproliferative activity against pancreatic cancer cell lines at low micromolar concentrations, suggesting a promising avenue for further development in cancer therapeutics .
Case Study 2: Antimicrobial Activity
In vitro studies have shown that related benzofuran compounds possess moderate antibacterial and antifungal activities. These findings support the hypothesis that this compound could similarly exhibit antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
Methyl 2-(benzofuran-3-yl)acetate | C11H10O3 | Lacks fluorine substituents; simpler structure |
Methyl 2-(3,5-difluorophenyl)acetate | C9H8F2O2 | Contains a simple phenyl group; different reactivity |
Benzofuran derivatives (general) | Varies | Diverse functional groups lead to varied activities |
The unique combination of difluoro substitution on the benzofuran structure enhances the biological activity compared to other similar compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate and its derivatives involves interactions with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-fluorobenzofuran-3-yl)acetate
- Methyl 2-(6-fluorobenzofuran-3-yl)acetate
- Methyl 2-(benzofuran-3-yl)acetate
Uniqueness
Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate is unique due to the presence of two fluorine atoms on the benzofuran ring. This structural feature can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds .
Biological Activity
Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different assays, and structure-activity relationships (SAR).
Structure and Properties
This compound features a benzofuran core substituted with fluorine atoms, which may enhance its biological activity by modulating electronic properties and steric factors. The presence of the methyl acetate group is crucial for the compound's solubility and bioavailability.
-
Inhibition of GSK-3β :
- Studies have shown that benzofuran derivatives can act as potent inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cancers. This compound may exhibit similar inhibitory effects, contributing to its antiproliferative activity against cancer cell lines such as MiaPaCa-2 and BXPC-3. The IC50 values for related compounds have been reported as low as 0.73 nM, indicating high potency .
- Antiviral Activity :
Table 1: Biological Activity Summary
Activity Type | Assay Type | IC50 Value (nM) | Reference |
---|---|---|---|
GSK-3β Inhibition | In vitro | <1 | |
Antiviral (HCV) | Viral Replication | Not specified | |
Antiproliferative | Cancer Cell Lines | Low micromolar |
Case Studies
- Antiproliferative Effects :
-
Antiviral Studies :
- In another investigation, compounds structurally related to this compound were tested for their ability to inhibit HCV replication in vitro. The results indicated promising antiviral activity, warranting further exploration into the mechanism and optimization of these compounds for therapeutic use .
Structure-Activity Relationship (SAR)
The incorporation of fluorine atoms at the 5 and 6 positions of the benzofuran ring appears to enhance the compound's potency by increasing lipophilicity and possibly improving binding affinity to target enzymes such as GSK-3β. The SAR analysis suggests that modifications at these positions can significantly affect biological activity, highlighting the importance of precise structural configurations in drug design .
Properties
Molecular Formula |
C11H8F2O3 |
---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
methyl 2-(5,6-difluoro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C11H8F2O3/c1-15-11(14)2-6-5-16-10-4-9(13)8(12)3-7(6)10/h3-5H,2H2,1H3 |
InChI Key |
WZBBFXBZENWKRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=COC2=CC(=C(C=C21)F)F |
Origin of Product |
United States |
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